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Compound of Interest

Compound Name: NR-V04

Cat. No.: B15603368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed materials and methods for the synthesis of NR-V04
and its analogs, a class of proteolysis-targeting chimeras (PROTACs) that induce the

degradation of the nuclear receptor subfamily 4 group A member 1 (NR4A1). NR-V04 has

demonstrated significant potential in cancer immunotherapy by modulating the tumor

microenvironment.[1][2] This document outlines the synthetic protocols, quantitative data for

key analogs, and the underlying biological pathways.

Overview of NR-V04 and its Mechanism of Action
NR-V04 is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome

system to selectively degrade NR4A1.[1] It is composed of three key components:

A ligand for NR4A1: Derived from celastrol, a natural product known to bind to NR4A1.[1]

A ligand for an E3 ubiquitin ligase: Specifically, a von Hippel-Lindau (VHL) E3 ligase ligand.

[1]

A chemical linker: This connects the NR4A1 and VHL ligands, facilitating the formation of a

ternary complex (NR4A1-PROTAC-VHL).

The formation of this ternary complex leads to the polyubiquitination of NR4A1 by the E3

ligase, marking it for degradation by the 26S proteasome.[1] This targeted degradation of
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NR4A1 has been shown to enhance anti-cancer immune responses by inducing tumor-

infiltrating B cells and effector memory CD8+ T cells, while reducing monocytic myeloid-derived

suppressor cells (m-MDSCs).[1]

Quantitative Data of NR-V04 Analogs
The following table summarizes the in vitro degradation data for NR-V04 and its analogs with

varying polyethylene glycol (PEG) linker lengths. The 50% degradation concentration (DC50)

represents the concentration of the compound required to degrade 50% of the target protein in

a specific cell line after a 16-hour treatment.

Compound ID Linker Length Cell Line DC50 (nM)

NR-V02 2-PEG CHL-1 >250

NR-V03 3-PEG CHL-1 >250

NR-V04 4-PEG CHL-1 228.5[1]

NR-V04 4-PEG A375 518.8[1]

Experimental Protocols
The synthesis of NR-V04 and its analogs is a multi-step process involving the preparation of

the celastrol-linker intermediate, the VHL ligand-linker intermediate, and their final conjugation.

General Synthesis Scheme
The overall synthetic strategy involves two key amide bond formations to connect the celastrol

and VHL ligand moieties to the PEG linker.[1]
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General Synthetic Workflow for NR-V04 Analogs

Protocol for Synthesis of Celastrol-PEG4-Amine
Intermediate
This protocol describes the modification of celastrol at its carboxylic acid group to attach a PEG

linker with a terminal amine.

Materials:

Celastrol

tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (N-Boc-PEG4-amine)

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)
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Saturated aqueous sodium bicarbonate (NaHCO3)

Brine

Anhydrous sodium sulfate (Na2SO4)

Silica gel for column chromatography

Procedure:

Amide Coupling:

Dissolve celastrol (1.0 eq) in anhydrous DMF.

Add N-Boc-PEG4-amine (1.2 eq), PyBOP (1.5 eq), and DIPEA (3.0 eq).

Stir the reaction mixture at room temperature for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3

and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the Boc-

protected intermediate.

Boc Deprotection:

Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

Stir the solution at room temperature for 1-2 hours.

Remove the solvent under reduced pressure to yield the celastrol-PEG4-amine

intermediate as a TFA salt.
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Protocol for Synthesis of VHL-Ligand-PEG4-Acid
Intermediate
This protocol describes the conjugation of a VHL ligand with a PEG linker possessing a

terminal carboxylic acid.

Materials:

VHL ligand (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-

methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)

1-amino-14-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid (PEG4-acid)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous sodium bicarbonate (NaHCO3)

Brine

Anhydrous sodium sulfate (Na2SO4)

Silica gel for column chromatography

Procedure:

Amide Coupling:

Dissolve the VHL ligand (1.0 eq) and PEG4-acid (1.1 eq) in anhydrous DMF.

Add HATU (1.2 eq) and DIPEA (3.0 eq).
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Stir the reaction mixture at room temperature for 4-6 hours.

Monitor the reaction progress by TLC.

Work-up and Purification:

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3

and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the VHL-

ligand-PEG4-acid intermediate.

Protocol for Final Conjugation to Synthesize NR-V04
This protocol describes the final amide coupling step to yield the NR-V04 PROTAC.

Materials:

Celastrol-PEG4-amine intermediate

VHL-ligand-PEG4-acid intermediate

HATU

DIPEA

Anhydrous DMF

Ethyl acetate

Saturated aqueous NaHCO3

Brine

Anhydrous Na2SO4
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Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

Amide Coupling:

Dissolve the VHL-ligand-PEG4-acid intermediate (1.0 eq) and the celastrol-PEG4-amine

intermediate (1.2 eq) in anhydrous DMF.

Add HATU (1.5 eq) and DIPEA (3.0 eq).

Stir the reaction mixture at room temperature for 12-16 hours.

Work-up and Purification:

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3

and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

Purify the crude product by preparative HPLC to afford the final NR-V04 compound.

Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and

Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway and Experimental Workflow
Diagrams
NR-V04 Mechanism of Action: Targeted Degradation of
NR4A1
The following diagram illustrates the signaling pathway of NR-V04-mediated NR4A1

degradation.
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NR-V04 mediated degradation of NR4A1.

Experimental Workflow for NR-V04 Analog Synthesis
The diagram below outlines the key stages in the synthesis and evaluation of NR-V04 analogs.
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Workflow for synthesis and evaluation of NR-V04 analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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